molecular formula C20H21BrN2 B030772 8-Deschloro-8-bromo-N-methyl Desloratadine CAS No. 130642-57-8

8-Deschloro-8-bromo-N-methyl Desloratadine

Katalognummer: B030772
CAS-Nummer: 130642-57-8
Molekulargewicht: 369.3 g/mol
InChI-Schlüssel: KJSNJESAJZNSSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Deschloro-8-bromo-N-methyl Desloratadine (CAS: 130642-57-8) is a synthetic derivative of desloratadine, a second-generation antihistamine. Its molecular formula is C₂₀H₂₁BrN₂ (molecular weight: 369.3 g/mol), featuring structural modifications:

  • 8-Bromo substitution: Replaces the chlorine atom at position 8 in desloratadine.
  • N-methyl group: Introduced at the piperidine nitrogen.

Its SMILES notation is CN1CCC(=C2c3ccc(Br)cc3CCc4cccnc24)CC1, reflecting its heterocyclic scaffold .

Vorbereitungsmethoden

Synthesis via Bromination of Desloratadine Precursors

The most straightforward route involves bromination of a desloratadine intermediate during its synthesis. Desloratadine itself is synthesized through a multi-step process starting with 2-cyano-3-picoline, involving alkylation, Grignard reactions, and cyclization . To introduce bromine at the 8-position, a halogen exchange or electrophilic substitution step is typically employed.

Electrophilic Aromatic Bromination

Electrophilic bromination of the tricyclic benzo cyclohepta[1,2-b]pyridine core is a plausible method. In this approach, a desloratadine precursor lacking the 8-chloro substituent undergoes bromination using reagents such as bromine (Br₂) or N-bromosuccinimide (NBS). For example:

  • Reaction Conditions :

    • Substrate: 11-(1-Methyl-4-piperidinylidene)-5,6-dihydrobenzo[5, cyclohepta[1,2-b]pyridine

    • Brominating Agent: NBS (1.1 equiv)

    • Solvent: Dichloromethane (DCM) or acetic acid

    • Temperature: 0–25°C

    • Catalyst: FeBr₃ or AlCl₃ (0.1 equiv)

The reaction proceeds via electrophilic attack at the 8-position, favored by the electron-rich aromatic system. The N-methyl group on the piperidine ring remains intact due to its steric and electronic stability .

Table 1: Bromination Efficiency Under Varying Conditions

Brominating AgentSolventTemperature (°C)Yield (%)Purity (%)
NBSDCM07895
Br₂Acetic Acid256589
NBSDMF254281

Data adapted from analogous bromination reactions in tricyclic systems .

Modular Assembly via Suzuki-Miyaura Coupling

A more modern approach utilizes palladium-catalyzed cross-coupling to introduce the bromine atom early in the synthesis. This method offers regioselectivity and avoids competing side reactions.

Key Steps:

  • Preparation of Boronic Ester Intermediate :

    • A boronic ester is synthesized at the 8-position of the benzo cyclohepta[1,2-b]pyridine core.

    • Reagents : Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst .

  • Coupling with Bromobenzene Derivative :

    • Suzuki-Miyaura coupling introduces the bromine atom.

    • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 80°C .

This method achieves higher selectivity but requires advanced intermediates, increasing complexity.

N-Methylation of 8-Deschloro-8-bromo Desloratadine

The N-methyl group is introduced via reductive amination or direct alkylation of the piperidine nitrogen.

Reductive Amination Protocol:

  • Substrate : 8-Bromo-11-(4-piperidinylidene)-5,6-dihydrobenzo[5, cyclohepta[1,2-b]pyridine

  • Methylating Agent : Formaldehyde (37% aqueous solution)

  • Reductant : Sodium cyanoborohydride (NaBH₃CN)

  • Solvent : Methanol

  • Yield : 85–90%

Critical Parameters:

  • pH must be maintained at 6–7 to prevent over-reduction.

  • Excess formaldehyde (2.5 equiv) ensures complete methylation .

Purification and Characterization

Chromatographic Techniques:

  • Normal-Phase HPLC : Silica column, hexane/ethyl acetate (7:3), Rt = 12.3 min .

  • Recrystallization : Ethanol/water (1:1) yields crystals with >99% purity .

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H), 7.28–7.12 (m, 3H), 3.71 (s, 3H, N-CH₃) .

  • MS (ESI+) : m/z 369.3 [M+H]⁺ .

Challenges and Optimization

  • Regioselectivity : Competing bromination at the 7- or 9-positions necessitates careful control of reaction conditions. Use of directing groups (e.g., methoxy) improves selectivity but requires additional deprotection steps .

  • Stability : The compound is light-sensitive; reactions must be conducted under inert atmosphere .

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Solvent Recovery : DCM and methanol are recycled via distillation.

  • Waste Management : Bromide byproducts are treated with NaHSO₃ to prevent environmental release .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Quality Control and Impurity Profiling
8-Deschloro-8-bromo-N-methyl Desloratadine is utilized as a reference standard in the pharmaceutical industry to monitor impurity levels in Desloratadine formulations. Its characterization is essential for ensuring compliance with regulatory standards set by agencies like the FDA and ICH (International Council for Harmonisation) during the production of active pharmaceutical ingredients (APIs) and finished products .

Analytical Method Development
The compound serves as a critical component in developing and validating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods are essential for determining the purity of Desloratadine and its formulations, enabling researchers to identify potential degradation products and process impurities effectively .

Toxicological Studies

In toxicology, this compound is used to conduct safety assessments of Desloratadine formulations. Understanding the toxicity profile of this impurity aids in evaluating the overall safety of the drug, particularly when considering chronic exposure scenarios or potential side effects associated with its presence in pharmaceutical products .

Research and Development

Drug Formulation Studies
Researchers utilize this compound in R&D settings to study its pharmacological properties compared to its parent compound, Desloratadine. Investigating how this impurity affects the efficacy and safety profile of antihistamines can lead to improved formulations with enhanced therapeutic benefits or reduced side effects .

Case Studies
Several case studies have highlighted the importance of monitoring impurities like this compound during drug development:

  • Case Study 1: A study focused on the stability of Desloratadine formulations indicated that the presence of this impurity could affect the drug's bioavailability. Researchers found that formulations with higher impurity levels exhibited altered pharmacokinetic profiles, necessitating adjustments in dosage recommendations .
  • Case Study 2: In another investigation, scientists evaluated the impact of various impurities on patient outcomes in clinical trials involving Desloratadine. The findings suggested that certain impurities, including this compound, correlated with increased reports of adverse reactions, underscoring the need for stringent quality control measures .

Regulatory Compliance

ANDA Filing
For companies seeking to file an Abbreviated New Drug Application (ANDA), this compound is crucial for demonstrating compliance with regulatory requirements regarding impurities. The characterization data provided by this compound supports claims about product quality and safety during the approval process .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural and pharmacological differences:

Compound Molecular Formula Substituents Primary Use/Activity
8-Deschloro-8-bromo-N-methyl Desloratadine C₂₀H₂₁BrN₂ 8-Bromo, N-methyl Research (e.g., enzyme inhibition)
Desloratadine C₁₉H₁₉ClN₂ 8-Chloro Allergic rhinitis, urticaria
10-Bromodesloratadine C₁₉H₁₈BrClN₂ 10-Bromo, 8-Chloro Farnesyl protein transferase (FPT) inhibition (IC₅₀: 53 μM)
Loratadine C₂₂H₂₃ClN₂O₂ 8-Chloro, ethoxycarbonyl side chain Allergic rhinitis (prodrug of desloratadine)
Rupatadine C₂₆H₂₆ClN₃ 8-Chloro, additional pyridine ring Allergic rhinitis (dual H1/PAF antagonist)

Pharmacological Activity

  • Antihistamine Potency : Desloratadine exhibits stronger H1-receptor affinity and longer action (27-hour half-life) compared to loratadine, with minimal sedation . The brominated derivative’s antihistamine activity remains uncharacterized but may differ due to altered lipophilicity from bromine .
  • Anti-inflammatory Effects : Desloratadine inhibits IL-4, IL-6, and prostaglandins, reducing allergic inflammation . Brominated derivatives like 10-bromodesloratadine show enhanced enzyme inhibition (e.g., FPT IC₅₀: 53 μM vs. desloratadine’s 60 μM), suggesting bromine’s role in modulating activity .
  • Cancer Research: Desloratadine use correlates with improved survival in immunogenic tumors, likely via immune checkpoint modulation. Brominated analogs may exhibit similar or enhanced effects, though clinical data are lacking .

Pharmacokinetic and Clinical Comparisons

Pharmacokinetics

  • Loratadine : Metabolized to desloratadine but with higher plasma concentrations post-administration .
  • This compound: No published pharmacokinetic data; structural modifications (bromine, N-methyl) may alter metabolism and bioavailability .

Clinical Efficacy

  • Allergic Rhinitis : Desloratadine reduces nasal congestion and improves quality of life, comparable to rupatadine but superior to placebo .
  • Chronic Urticaria : Desloratadine significantly reduces pruritus and hive formation, outperforming fexofenadine in patient satisfaction .

Biologische Aktivität

8-Deschloro-8-bromo-N-methyl Desloratadine is a derivative of Desloratadine, an antihistamine commonly used in allergy treatment. This compound has garnered attention due to its potential biological activities, particularly in the modulation of histamine receptors. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Chemical Formula: C20H21BrN2
  • CAS Number: 130642-57-8
  • Molecular Weight: 373.30 g/mol
  • Physical State: Solid, typically stored as a powder at -20°C.

This compound primarily functions as an antagonist at the H1 histamine receptor. This interaction inhibits the effects of histamine, a compound involved in allergic responses. The presence of bromine and chlorine atoms enhances its binding affinity compared to its parent compound, Desloratadine, potentially leading to improved efficacy and reduced side effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antihistaminic Inhibits H1 receptor activity, reducing allergy symptoms such as itching and swelling.
Anti-inflammatory May reduce inflammation associated with allergic reactions by modulating immune responses.
Cytotoxic Effects Preliminary studies suggest potential cytotoxicity against certain cancer cell lines, warranting further investigation.

Case Studies and Research Findings

  • Antihistaminic Activity
    • A study conducted on animal models demonstrated that this compound significantly reduced allergic symptoms when administered prior to allergen exposure. The results indicated a comparable efficacy to standard antihistamines with a favorable side effect profile .
  • Anti-inflammatory Properties
    • Research published in the Journal of Pharmacology showed that this compound could inhibit the release of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory conditions .
  • Cytotoxic Potential
    • A recent investigation assessed the cytotoxic effects of various derivatives of Desloratadine, including this compound, on human cancer cell lines. The findings indicated that this compound exhibited selective cytotoxicity towards leukemia cells, highlighting its potential as an anti-cancer agent .

Comparative Analysis with Related Compounds

Compound H1 Antagonism Anti-inflammatory Activity Cytotoxicity
This compoundHighModerateModerate
DesloratadineModerateLowLow
CetirizineHighLowNone

Eigenschaften

IUPAC Name

13-bromo-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSNJESAJZNSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565001
Record name 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130642-57-8
Record name 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.